Nitrogen trichloride

Descripción

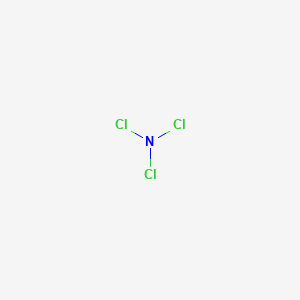

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/Cl3N/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKBHWEUPXBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NCl3, Cl3N | |

| Record name | nitrogen trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074938 | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow oily liquid with pungent odor. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

71 °C, 160 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water, Insoluble in cold water; decomposes in hot water, Soluble in carbon disulfide, benzene, carbon tetrachloride, Soluble in trichloromethane, Soluble in phosphorus trichloride | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.653 g/cu cm | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 kPa at -25 °C (ext); 10 kPa at 13.2 °C; 100 kPa at 70.6 °C, 150 mm Hg at 20 °C, 19.95 kPa | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow, oily liquid; explodes, Yellowish oil or rhombic crystals, Yellow, thick, oily liquid | |

CAS No. |

10025-85-1 | |

| Record name | Nitrogen trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA681HRW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °C, -40 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Historical Perspectives on Nitrogen Trichloride Chemistry

Early Discoveries and Initial Academic Investigations of Nitrogen Trichloride (B1173362)

The early 19th century was a period of intense investigation into the fundamental composition of matter, with chemists working to isolate and identify new compounds. medium.com A notable gap in the known chemistry of the time was a compound consisting of only nitrogen and chlorine. medium.com The challenge to create this missing molecule was taken up by the French chemist Pierre Louis Dulong.

Around 1811-1812, Dulong succeeded in synthesizing a yellow, oily liquid by reacting chlorine gas with a solution of ammonium (B1175870) chloride. medium.comyoutube.combris.ac.uk This substance was the sought-after nitrogen trichloride. However, the discovery came at a great personal cost. Dulong found that the compound was treacherously explosive, and a violent detonation cost him an eye and three fingers. medium.comyoutube.com

News of Dulong's work reached Sir Humphry Davy in England, who, along with his assistant Michael Faraday, proceeded to investigate the compound in 1813. bris.ac.ukwikipedia.org Their experiences were similarly hazardous. Davy was temporarily blinded by an explosion of NCl₃, an incident that directly led to his hiring of Faraday. bris.ac.ukwikipedia.org Both men were subsequently injured in another explosion shortly thereafter. wikipedia.org These initial, dangerous investigations starkly established the compound's most dramatic property: its extreme and unpredictable explosive nature when subjected to stimuli like light, heat, or shock. youtube.com

| Investigator | Approximate Date | Key Contribution / Event | Reference |

|---|---|---|---|

| Pierre Louis Dulong | c. 1811-1812 | First to synthesize this compound. Severely injured in an explosion. | youtube.com, medium.com, bris.ac.uk |

| Sir Humphry Davy | 1813 | Replicated the synthesis; was temporarily blinded by an explosion. | wikipedia.org, bris.ac.uk |

| Michael Faraday | 1813 | Assisted Davy and was also injured in an NCl₃ explosion. | wikipedia.org, bris.ac.uk |

Evolution of Research Interests in this compound

Following its violent discovery, research interest in this compound shifted several times. Initially a subject of pure academic curiosity, its utility was explored in the 20th century. medium.com

A significant commercial application emerged when it was used as a flour bleaching and maturing agent under the trade name Agene. wikipedia.orgacs.orgchemeurope.com This process involved treating flour with gaseous this compound to whiten it. google.com However, this practice was banned in the United States in the late 1940s after it was discovered that bread made from flour treated with NCl₃ caused severe neurological disorders in animals. acs.org

In more recent times, research interest has pivoted towards its unintentional formation as a disinfection byproduct. acs.orgfiveable.me this compound is now known to be a primary contributor to the characteristic "chlorine smell" of swimming pools. wikipedia.orgacs.org It forms from the reaction of chlorine-based disinfectants with nitrogen-containing compounds introduced by swimmers, such as urea (B33335) from sweat and urine. wikipedia.orgacs.orgfiveable.me Consequently, modern research focuses on its formation kinetics in water treatment facilities and swimming pools, its impact on air and water quality, and methods for its measurement and control. fiveable.mewsu.edu

Key Milestones in Understanding this compound Reactivity and Formation

The understanding of this compound's chemistry has progressed significantly since its initial synthesis. Key milestones have clarified both how it forms and how it behaves.

Formation: The original method of formation involved the reaction of chlorine gas with ammonium chloride. bris.ac.uk Subsequent research identified alternative pathways, including the reaction of sodium hypochlorite (B82951) with ammonium salts and the electrolysis of aqueous ammonium chloride. acs.org A critical milestone was the elucidation of its formation mechanism in chlorinated water, where hypochlorous acid (the active disinfectant) reacts with ammonia (B1221849) and other nitrogenous substances. wikipedia.orgacs.org This reaction proceeds through intermediates, including monochloramine (NH₂Cl) and dichloramine (NHCl₂), ultimately yielding this compound. wikipedia.orgchemeurope.com Research has also shown that the formation and stability of NCl₃ are highly sensitive to pH. sciencemadness.org

| Method / Process | Reactants | Significance | Reference |

|---|---|---|---|

| Dulong's Original Synthesis | Chlorine gas + Ammonium chloride solution | First successful synthesis of NCl₃. | bris.ac.uk |

| Alternative Chemical Synthesis | Sodium hypochlorite + Ammonium salts | Provided an alternative route to NCl₃ formation. | acs.org |

| Electrochemical Synthesis | Electrolysis of ammonium chloride solution | Demonstrated an electrochemical pathway for production. | acs.org |

| Disinfection Byproduct Formation | Hypochlorous acid + Ammonia/Urea | Explained the presence of NCl₃ in swimming pools and treated water. | acs.org, wikipedia.org |

Reactivity and Structure: The most striking reactive property of NCl₃ is its explosive decomposition into nitrogen gas and chlorine gas, which can be triggered by minimal provocation. youtube.comwikipedia.org Beyond its instability, further research has detailed its other chemical behaviors. It is hydrolyzed by hot water, breaking down to release ammonia and hypochlorous acid. wikipedia.orgsciencemadness.org

Structural investigations determined that, like ammonia, NCl₃ has a trigonal pyramidal molecular shape. wikipedia.org The nitrogen-chlorine (N-Cl) bond distances are approximately 1.76 Å, and the Cl-N-Cl bond angles are about 107°. wikipedia.org The compound is moderately polar. wikipedia.org Studies into its decomposition have also been conducted, including research on its photosensitized decomposition in the presence of chlorine, which identified transient spectral species. royalsocietypublishing.org This ongoing research provides a more controlled understanding of the reactivity that so violently announced the compound's discovery.

Synthetic Methodologies and Formation Pathways of Nitrogen Trichloride

Laboratory-Scale Synthesis Approaches for Nitrogen Trichloride (B1173362)

In the laboratory, nitrogen trichloride can be synthesized using several methods, primarily involving electrochemical and chemical reaction pathways.

A controllable method for synthesizing this compound involves the electrochemical oxidation of a solution containing ammonium (B1175870) chloride and hydrochloric acid. researchgate.netenergetic-materials.org.cn In this process, an electric current is passed through the solution, leading to the formation of NCl₃ at the anode. atomistry.com To manage the volatile and explosive nature of the product, it is often extracted in situ using a solvent like carbon tetrachloride. researchgate.netenergetic-materials.org.cn

Research has identified optimal conditions for this electrochemical synthesis to maximize yield and efficiency. researchgate.netenergetic-materials.org.cn These conditions are detailed in the table below.

| Parameter | Optimal Value |

| Current | 600 mA |

| Reaction Temperature | 15°C |

| Solution Acidity | 2 mol·L⁻¹ |

| Resulting Yield (after 6 hours) | |

| Mass Fraction of NCl₃ | 10.1% |

| Current Efficiency | ~75% |

| Data derived from a study on the electrochemical synthesis of this compound. researchgate.netenergetic-materials.org.cn |

This compound is commonly generated from the reaction between ammonia (B1221849) derivatives and chlorine-containing compounds. wikipedia.org

The most direct chemical pathway involves the reaction of ammonia (NH₃) with excess chlorine (Cl₂). shaalaa.com This reaction yields this compound and hydrogen chloride (HCl). vaia.com The balanced chemical equation for this reaction is:

NH₃ + 3Cl₂ → NCl₃ + 3HCl shaalaa.comvaia.com

An excess of chlorine is crucial; otherwise, the reaction can produce different products. wikipedia.org

Alternatively, this compound can be produced by reacting ammonium salts, such as ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄), with chlorine gas or hypochlorite (B82951) solutions like calcium hypochlorite or sodium hypochlorite. atomistry.comwikipedia.orgprepchem.com For instance, treating ammonium chloride with calcium hypochlorite is a known method of preparation. wikipedia.org Another approach involves passing a strong current of chlorine gas through a solution of ammonium sulfate in chloroform (B151607). prepchem.com It is also possible to generate NCl₃ by reacting chlorine gas with a solid ammonium salt in the presence of a small amount of moisture. google.com

The formation of this compound from ammonia and a chlorine source like hypochlorous acid (HOCl) is not a single-step reaction. It proceeds through a series of sequential chlorination steps, forming monochloramine (NH₂Cl) and dichloramine (NHCl₂) as intermediates. wikipedia.orgnih.gov These chloramines are responsible for the characteristic "chlorine smell" in swimming pools. wikipedia.org

The presence and concentration of each chloramine (B81541) species depend on factors such as pH, temperature, and the initial chlorine-to-nitrogen ratio. nih.gov The stepwise reaction is as follows:

| Step | Reactants | Products |

| 1 | NH₃ (Ammonia) + HOCl (Hypochlorous Acid) | NH₂Cl (Monochloramine) + H₂O |

| 2 | NH₂Cl (Monochloramine) + HOCl (Hypochlorous Acid) | NHCl₂ (Dichloramine) + H₂O |

| 3 | NHCl₂ (Dichloramine) + HOCl (Hypochlorous Acid) | NCl₃ (this compound) + H₂O |

| This table illustrates the sequential formation of this compound from ammonia. nih.govuta.edu |

At a low pH, the equilibrium favors the formation of dichloramine and this compound. wikipedia.org Specifically, dichloramine dominates at a pH between 3 and 5, while lower pH values favor the formation of this compound. wikipedia.org The interaction between dichloramine and this compound has also been studied as a potential pathway for the formation of other disinfection byproducts. acs.org

Chemical Reaction Pathways for this compound Generation from Nitrogenous Precursors

Industrial Formation Mechanisms of this compound

This compound is often formed as an undesirable and hazardous byproduct in certain industrial settings, most notably in chlor-alkali plants.

In the chlor-alkali industry, chlorine and caustic soda (sodium hydroxide) are produced via the electrolysis of sodium chloride brine. aai.solutionsaai.solutions This brine, sourced from seawater or salt mines, often contains nitrogen-containing impurities like ammonia or additives such as calcium ferrocyanide used as an anti-caking agent. aai.solutionsaai.solutionsunep.org

During the electrolytic process, the newly formed chlorine gas comes into contact with these nitrogen compounds, leading to the creation of this compound. unep.orggoogle.com The amount of NCl₃ formed is generally proportional to the quantity of ammonia present in the salt feed. google.com

Because NCl₃ is highly explosive and has a higher boiling point (+71°C) than chlorine (-34°C), it can concentrate in the liquid chlorine during purification and liquefaction processes, posing a significant safety risk. aai.solutionsunep.org To mitigate this, a scrubbing process is employed where the impure chlorine gas is treated. aai.solutions Often, the NCl₃ is absorbed into a solvent like carbon tetrachloride. aai.solutionsaai.solutions The difference in boiling points allows the chlorine to vaporize while the this compound remains dissolved in the solvent, where it can be thermally decomposed. aai.solutionsaai.solutions This purification step is critical for producing high-purity liquid chlorine (>99%). unep.org

Influence of Brine Impurities on this compound Formation in Electrolytic Chlorine Production

The production of chlorine via the chlor-alkali process, which involves the electrolysis of a sodium chloride brine solution, can be inadvertently accompanied by the formation of this compound (NCl₃). aai.solutionsaai.solutionsaai.solutions This occurs when the chlorine produced during electrolysis reacts with nitrogen-containing impurities present in the brine. google.comunep.org The primary nitrogen source is typically ammonia or ammonium ions, which are often present in the salt used to create the brine. aai.solutionsgoogle.com

Even trace amounts of these nitrogen compounds in the feed brine can lead to the formation of significant quantities of this compound. aai.solutions In some cases, the concentration of NCl₃ can be more than 50 times the initial nitrogen concentration in the brine. aai.solutions Additives used in salt production, such as the anti-caking agent calcium ferrocyanide, can also serve as a source of nitrogen derivatives that lead to NCl₃ formation. aai.solutionsaai.solutionsunep.org

The formation of NCl₃ is a significant concern in the purification stage of chlorine production. During chlorine liquefaction, the vast difference in boiling points between chlorine (-34°C) and this compound (+71°C) causes NCl₃ to concentrate in the remaining liquid chlorine phase as the gaseous chlorine is removed. aai.solutionsaai.solutionsunep.org This enrichment can increase the concentration of NCl₃ to hazardous levels. aai.solutionsunep.org

| Factor | Description | Source |

| Process | Chlor-alkali process (electrolysis of brine) | aai.solutionsaai.solutionsaai.solutions |

| Primary Reactants | Chlorine (produced) and nitrogen impurities (in brine) | google.comunep.org |

| Nitrogen Sources | Ammonia, ammonium ions, organic nitrogen | aai.solutionsgoogle.com |

| Impurity Additives | Anti-caking agents (e.g., calcium ferrocyanide) in salt | aai.solutionsaai.solutionsunep.org |

| Concentration Effect | NCl₃ concentrates during the chlorine liquefaction/purification process due to its higher boiling point compared to chlorine. | aai.solutionsaai.solutionsunep.org |

Environmental and Aquatic Formation Pathways of this compound

Formation as a Disinfection Byproduct in Chlorinated Water Systems

This compound is commonly encountered as a disinfection byproduct (DBP) in chlorinated water systems, most notably in swimming pools. wikipedia.orgbohrium.com Its formation is the result of chemical reactions between chlorine-based disinfectants, such as hypochlorous acid, and nitrogenous substances introduced into the water. wikipedia.orgresearchgate.net In swimming pools, these nitrogen-containing precursors are largely derived from swimmers in the form of urea (B33335) and amino acids found in sweat and urine. wikipedia.orgwordpress.com

NCl₃, along with monochloramine and dichloramine, is responsible for the characteristic "chlorine" odor associated with indoor swimming pools. wikipedia.org Studies have demonstrated a direct correlation between the number of swimmers (bather load) and the concentration of gaseous NCl₃ in the air of indoor pool facilities. researchgate.netnih.gov Because this compound is volatile, it readily partitions from the water into the air. researchgate.net The physical activity of swimmers enhances this transfer from the liquid to the gas phase by agitating the water surface. researchgate.netnih.gov The formation of NCl₃ is not limited to pools; it can also form in small quantities when public water supplies are treated with monochloramine for disinfection. wikipedia.orgwordpress.com

Identification of Organic-Nitrogen Precursors in this compound Formation

The formation of this compound in aquatic environments is directly linked to the presence of organic-nitrogen compounds that act as precursors. Research has identified several specific compounds, particularly those introduced by swimmers into pools, that react with chlorine to yield NCl₃. nih.gov

A study investigating volatile DBP formation identified several model organic-nitrogen compounds as potent precursors. nih.gov The chlorination of urea, creatinine (B1669602), L-arginine, and L-histidine was shown to produce this compound. nih.gov Beyond NCl₃, the reactions of these precursors with chlorine can also generate other nitrogenous byproducts. For instance, the chlorination of creatinine also yields dichloromethylamine (B1213824) (CH₃NCl₂), while the chlorination of L-histidine can form cyanogen (B1215507) chloride (CNCl) and dichloroacetonitrile (B150184) (CNCHCl₂). nih.gov Amino acids, as a class, are recognized as significant precursors in the formation of N-chloramines. nih.gov The reaction between NCl₃ and the amino acid methionine has also been documented. royalsocietypublishing.org

| Precursor Compound | Resulting Nitrogenous Byproduct(s) from Chlorination | Source |

| Urea | This compound (NCl₃) | nih.gov |

| Creatinine | This compound (NCl₃), Dichloromethylamine (CH₃NCl₂) | nih.gov |

| L-arginine | This compound (NCl₃) | nih.gov |

| L-histidine | This compound (NCl₃), Cyanogen chloride (CNCl), Dichloroacetonitrile (CNCHCl₂) | nih.gov |

pH and Chlorine-to-Nitrogen Ratio Effects on this compound Speciation in Aqueous Systems

The formation and stability of this compound in aqueous systems are significantly influenced by both the pH of the water and the molar ratio of chlorine to nitrogen (Cl:N). researchgate.netacs.org These factors control the speciation of chloramines, determining whether monochloramine, dichloramine, or trichloramine is the dominant species.

Effect of pH: The pH level plays a critical role in the reaction pathway. Acidic conditions generally favor the formation of this compound. acs.org Industrial preparation of NCl₃ is often conducted at a pH between 3 and 4. nih.gov One study indicated that monochloramine (NH₂Cl) is the most stable species at a pH above 8.5, while dichloramine (NHCl₂) dominates at a pH of 4.5-5.0. acs.org The progression towards NCl₃ is facilitated by the presence of hydrogen ions (low pH). acs.org However, the relationship can be complex; one model suggested that lowering the pH from 7.25 to 7.0 could decrease the NCl₃ concentration, while other experimental findings showed that a lower pH increased trichloramine formation while decreasing the formation of other byproducts like trihalomethanes. researchgate.net

Effect of Chlorine-to-Nitrogen Ratio: The molar ratio of the chlorinating agent to the nitrogen precursor is also a determining factor. A limited amount of chlorine relative to nitrogen tends to halt the reaction at the monochloramine or dichloramine stage. acs.org To drive the reaction to completion and form this compound, a sufficient or excess amount of chlorine is required. acs.org Studies on disinfection efficiency have found that the distribution of chloramine species, and thus the disinfecting power, varies significantly with the Cl:N ratio. The most effective disinfection was observed at a 4:1 Cl/N ratio, which was attributed to the specific distribution of chloramine species formed under those conditions. nih.gov Investigations into DBP formation from organic precursors are typically conducted over a range of chlorine-to-precursor molar ratios, confirming its importance as a key variable. nih.gov

| Parameter | Effect on NCl₃ Formation | Supporting Details | Source |

| pH | Lower pH (acidic conditions) generally favors NCl₃ formation. | Monochloramine is dominant above pH 8.5; dichloramine is favored around pH 4.5-5.0. The reaction pathway to NCl₃ is catalyzed by acid. | acs.org |

| Chlorine-to-Nitrogen (Cl:N) Ratio | Higher Cl:N ratios favor NCl₃ formation. | Limited chlorine results in monochloramine and dichloramine. An excess of chlorine is needed to push the reaction to form NCl₃. | nih.govacs.org |

Molecular Structure and Electronic Properties of Nitrogen Trichloride

Quantum Chemical Investigations of Nitrogen Trichloride (B1173362) Electronic Structure

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like nitrogen trichloride. Through methods such as Density Functional Theory (DFT) and ab initio calculations, a detailed picture of its electronic structure, geometry, and bond energies can be obtained.

Density Functional Theory (DFT) has been effectively applied to investigate the electronic structure of this compound and related compounds containing N-Cl bonds. researchgate.net Methods such as the hybrid Becke3LYP functional combined with basis sets like 6-31G* are used to perform full geometry optimization and calculate various electronic properties. researchgate.net

These studies reveal significant insights into the nature of the N-Cl bond. Analysis based on the Natural Bond Orbitals (NBO) partitioning scheme indicates a substantial negative charge on the nitrogen atom and a small positive charge on the chlorine atoms. researchgate.net This charge distribution highlights the polarization of the N-Cl bonds. The primary contribution to the N-Cl bonds comes from the pure p-orbitals of the nitrogen atom. researchgate.net DFT calculations are also employed to reliably determine nuclear quadrupole coupling constants (QCC) and asymmetry parameters for both the nitrogen and chlorine nuclei, which correlate well with experimental data obtained from nuclear quadrupole resonance (NQR) spectroscopy. researchgate.net

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, have also been instrumental in studying this compound. These methods support the validity of the octet rule for NCl₃, showing that the contribution of d-orbital functions to the bonding orbitals is minimal. wikipedia.org Ab initio calculations are frequently used to determine optimized molecular geometries and to compute harmonic vibrational frequencies. nih.gov When these calculated frequencies are scaled appropriately, they show good agreement with experimental data from FT-IR and Raman spectroscopy, aiding in the assignment of vibrational bands. nih.gov

The molecular geometry of this compound is consistently characterized as a trigonal pyramidal shape, similar to ammonia (B1221849), which is a consequence of the lone pair of electrons on the central nitrogen atom. wikipedia.orgyoutube.comquora.com This geometry is predicted by VSEPR theory and confirmed by both experimental measurements and computational optimizations. quora.comtopblogtenz.com Electron diffraction studies and computational models have provided precise values for its bond lengths and angles. capes.gov.br The central nitrogen atom in NCl₃ is considered to be sp³ hybridized. topblogtenz.com

Computational studies provide data on atomization energies and reaction energies, which are crucial for understanding the molecule's stability and reactivity. nist.gov The analysis of bonding through methods like NBO reveals the specific orbital interactions and hybridizations that define the molecule's structure. researchgate.net

Table 1: Experimental and Calculated Geometrical Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| N-Cl Bond Length (Å) | 1.759 ± 0.002 | Electron Diffraction capes.gov.br |

| N-Cl Bond Length (Å) | 1.76 | Various wikipedia.orgtopblogtenz.com |

| N-Cl Bond Length (Å) | 1.754 | Computational Chemistry Comparison and Benchmark Database nist.gov |

| Cl-N-Cl Bond Angle (°) | 107.1 ± 0.5 | Electron Diffraction topblogtenz.comcapes.gov.br |

| Cl-N-Cl Bond Angle (°) | 107 | Wikipedia wikipedia.org |

| Cl-N-Cl Bond Angle (°) | 107.78 | Computational Chemistry Comparison and Benchmark Database nist.gov |

Spectroscopic Characterization of this compound

Spectroscopy is a cornerstone for the experimental characterization of molecules. Vibrational and electronic spectroscopy techniques provide direct information about the bonding, structure, and electronic energy levels of this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of a molecule. youtube.com For a C₃ᵥ symmetric molecule like NCl₃, there are four fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. These modes correspond to symmetric and asymmetric stretching and bending motions of the N-Cl bonds.

The infrared spectrum of gaseous NCl₃ has been investigated, leading to the identification of its fundamental vibrations. caltech.edu The laser Raman spectrum of this compound has also been reported, providing complementary data. rsc.org These experimental frequencies are crucial for validating computational models and for providing a complete picture of the molecule's vibrational dynamics. nih.gov

Table 2: Fundamental Vibrational Frequencies of this compound

| Mode | Description | Frequency (cm⁻¹) |

|---|---|---|

| ν₁ (a₁) | Symmetric Stretch | 541 |

| ν₂ (a₁) | Symmetric Bend (Scissoring) | 354 |

| ν₃ (e) | Asymmetric Stretch | 644 |

| ν₄ (e) | Asymmetric Bend (Rocking) | 256 |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. technologynetworks.com The wavelength of maximum absorbance (λ_max) and the intensity of absorption are characteristic of a molecule's electronic structure.

This method is widely used for the quantitative analysis of various compounds in solution. technologynetworks.com In the context of nitrogen compounds, UV spectroscopy is a standard method for determining the concentration of species like nitrate (B79036) and nitrite (B80452) in water. nih.govdrpress.org For instance, nitrate exhibits strong absorption in the 220-240 nm range. mdpi.com Given that this compound can form in aqueous environments such as swimming pools from the reaction of chlorine with nitrogenous substances, UV-Vis spectroscopy serves as a potential analytical tool for its detection and quantification in such matrices. wikipedia.orgnih.gov The analysis may require correcting for interference from other absorbing species, such as dissolved organic matter, which can be achieved using dual-wavelength methods. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Name | Formula |

|---|---|

| This compound | NCl₃ |

| Ammonia | NH₃ |

| Nitrate | NO₃⁻ |

| Nitrite | NO₂⁻ |

Photoelectron Spectroscopy of this compound

Photoelectron spectroscopy (PES) is an experimental technique used to determine the relative energies of electrons in atoms and molecules. libretexts.org By irradiating a sample with high-energy radiation, such as ultraviolet (UV) or X-rays, electrons are ejected, and their kinetic energies are measured. libretexts.org The ionization energy—the energy required to remove an electron from a specific molecular orbital—can then be determined.

The photoelectron spectrum of this compound has been investigated to understand its electronic structure. These studies provide valuable data on the ionization potentials corresponding to the removal of electrons from various molecular orbitals. Research has identified several ionization energies for NCl₃.

One study reported a vertical ionization potential of 10.7 eV. nist.gov Another, more detailed investigation of the photoelectron spectra of chloramines, including this compound, provided a value of 10.1 ± 0.1 eV. nist.govroyalsocietypublishing.org These values correspond to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the NCl₃ molecule.

Table 1: Ionization Energy of this compound

| Ionization Energy (eV) | Spectroscopic Method | Reference |

|---|---|---|

| 10.1 ± 0.1 | Photoelectron Spectroscopy (PES) | Colbourne, Frost, et al., 1978 nist.gov |

This table presents experimentally determined ionization energies for this compound from different studies.

Theoretical Models in this compound Structural Analysis

Theoretical models are essential for predicting and rationalizing the three-dimensional arrangement of atoms in molecules and the nature of the chemical bonds that hold them together.

Valence Shell Electron Pair Repulsion (VSEPR) Theory and this compound Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms. brainly.comtopblogtenz.com The theory posits that these electron pairs, both bonding and non-bonding (lone pairs), arrange themselves to minimize repulsion, thus determining the molecule's shape. brainly.comyoutube.com

For this compound (NCl₃), the central nitrogen atom has five valence electrons. quora.com It forms single covalent bonds with three chlorine atoms, using three of its valence electrons. The remaining two valence electrons constitute one lone pair. quora.comyoutube.com

The central nitrogen atom is therefore surrounded by four regions of electron density: three bonding pairs and one lone pair. topblogtenz.comlibretexts.org According to VSEPR theory, these four electron regions will adopt a tetrahedral arrangement to be as far apart as possible. brainly.comquora.com However, the molecular geometry, which describes the arrangement of only the atoms, is determined by the positions of the three chlorine atoms. brainly.com Due to the presence of the lone pair, which exerts a greater repulsive force than bonding pairs, the resulting molecular geometry of NCl₃ is trigonal pyramidal . brainly.comquora.comguidechem.comyoutube.com This arrangement consists of the three chlorine atoms positioned at the base of a pyramid with the nitrogen atom at the apex. guidechem.com The repulsion from the lone pair also causes the Cl-N-Cl bond angles to be slightly compressed from the ideal tetrahedral angle of 109.5 degrees. youtube.comquora.com Experimental determination by electron diffraction has found the Cl-N-Cl bond angle to be 107.1 ± 0.5° and the N-Cl bond length to be 1.759 ± 0.002 Å. umich.edu

Table 2: Structural Parameters of this compound

| Parameter | VSEPR Prediction | Experimental Value |

|---|---|---|

| Electron Geometry | Tetrahedral topblogtenz.comlibretexts.org | N/A |

| Molecular Geometry | Trigonal Pyramidal brainly.comyoutube.comyoutube.com | Trigonal Pyramidal wikipedia.org |

| Cl-N-Cl Bond Angle | < 109.5° quora.com | 107.1 ± 0.5° umich.edu |

This table compares the VSEPR predicted geometry with experimentally determined structural parameters for this compound.

Advanced Theoretical Models for Chemical Bonding in this compound

Beyond the simple VSEPR model, more sophisticated theories like Valence Bond Theory and Molecular Orbital Theory provide a deeper understanding of the chemical bonding in this compound.

Valence Bond Theory and Hybridization: Valence Bond Theory describes covalent bond formation as the overlap of atomic orbitals. To account for the observed molecular geometry, the concept of orbital hybridization is used. In NCl₃, the central nitrogen atom is said to undergo sp³ hybridization . guidechem.comyoutube.com The one 2s and three 2p atomic orbitals of nitrogen mix to form four equivalent sp³ hybrid orbitals. youtube.com These four orbitals arrange themselves in a tetrahedral geometry. youtube.com Three of these sp³ hybrid orbitals overlap with the 3p orbitals of the three chlorine atoms to form three N-Cl sigma (σ) bonds. guidechem.com The fourth sp³ hybrid orbital accommodates the non-bonding lone pair of electrons. guidechem.comyoutube.com This sp³ hybridization model successfully explains the trigonal pyramidal shape and the observed bond angles of the NCl₃ molecule. youtube.com

Molecular Orbital Theory: Molecular Orbital (MO) theory provides a more detailed picture of electron distribution by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. guidechem.com For NCl₃, this theory involves the formation of bonding, anti-bonding, and non-bonding molecular orbitals from the valence atomic orbitals of nitrogen and chlorine. The electrons then fill these molecular orbitals according to their energy levels. This approach can be used to predict properties such as bond order, magnetic properties, and the electronic transitions observed in photoelectron spectroscopy. libretexts.orgguidechem.com In NCl₃, the interaction of the nitrogen and chlorine orbitals results in three sigma bonds and a lone pair that is primarily localized on the nitrogen atom, consistent with both VSEPR and Valence Bond theories. guidechem.com

Advanced Analytical Methodologies for Nitrogen Trichloride

Spectroscopic Techniques for Research-Oriented Detection and Quantification

Spectroscopic methods are instrumental in the analysis of NCl₃, providing real-time or near-real-time data, which is crucial for monitoring dynamic processes.

Membrane Introduction Mass Spectrometry (MIMS) is a powerful analytical tool for the direct, real-time analysis of volatile and semi-volatile compounds in aqueous samples without requiring extensive sample preparation. sdu.dkmdpi.com The core of the MIMS technique is a semipermeable membrane that separates the sample from the high vacuum of the mass spectrometer. mdpi.comresearchgate.net Volatile analytes like nitrogen trichloride (B1173362) pervaporate through this membrane and are subsequently ionized and detected by the mass spectrometer based on their mass-to-charge ratio. sdu.dkresearchgate.net

This technique is highly suitable for monitoring chemical and biological reactions as they occur. sdu.dk MIMS has been effectively used to monitor disinfection byproducts (DBPs), including NCl₃, in drinking water and swimming pools. researchgate.net The method's key advantage is its ability to analyze volatile compounds directly from the water matrix, which is rejected by the membrane. researchgate.net Recent advancements have focused on new instrumentation, quantification algorithms, and applications in studying chemical kinetics and mechanisms. sdu.dk

Table 1: Key Features of MIMS for Nitrogen Trichloride Analysis

| Feature | Description |

|---|---|

| Principle | Pervaporation of volatile analytes through a semipermeable membrane directly into a mass spectrometer for analysis. researchgate.net |

| Sample Type | Primarily aqueous solutions; also capable of analyzing air and soil samples. researchgate.net |

| Analysis Time | Real-time, continuous monitoring. sdu.dk |

| Sample Preparation | None required; direct analysis from the sample matrix. sdu.dk |

| Key Advantage | Allows for the on-line monitoring of chemical processes and quantification of volatile compounds without interference from the sample matrix. sdu.dkresearchgate.net |

| Instrumentation | Typically coupled with low-cost mass spectrometers like linear quadrupoles or ion traps. sdu.dk |

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time online monitoring of volatile organic compounds (VOCs) in the gas phase. wikipedia.orgrjleegroup.com The method utilizes a "soft" chemical ionization process. rjleegroup.com Hydronium ions (H₃O⁺) are generated in an ion source and continuously mixed with the sample gas in a drift tube reactor. nih.gov

If a compound in the sample has a higher proton affinity than water, a proton is transferred from the H₃O⁺ ion to the molecule, creating a protonated ion ([VOC]H⁺). nih.gov These ions are then detected by a mass spectrometer. researchgate.net This soft ionization method minimizes the fragmentation of the parent molecule, simplifying the resulting mass spectrum. rjleegroup.comresearchgate.net PTR-MS instruments can achieve detection limits in the parts-per-trillion (ppt) range with a response time of about 100 milliseconds. wikipedia.orgrjleegroup.com While widely used for many VOCs, its applicability to NCl₃ depends on the compound's proton affinity. The technique is advantageous for its speed and high sensitivity in trace gas analysis. researchgate.net

Table 2: Principles of PTR-MS for Gas-Phase Analysis

| Feature | Description |

|---|---|

| Ionization Method | Soft chemical ionization via proton transfer from H₃O⁺ reagent ions. rjleegroup.comnih.gov |

| Target Analytes | Volatile compounds with a proton affinity greater than that of H₂O. nih.gov |

| Key Advantage | Real-time, high-sensitivity detection with minimal molecular fragmentation. rjleegroup.comresearchgate.net |

| Detection Limit | Capable of reaching single-digit pptv levels. wikipedia.org |

| Applications | Environmental research, air quality analysis, food science, and biological research. wikipedia.orgrjleegroup.com |

Ultraviolet (UV) absorption spectrophotometry is a robust method for determining the concentration of NCl₃, particularly in research involving chlorine manufacturing and water treatment processes. This compound exhibits strong absorbance in the UV region of the electromagnetic spectrum. aai.solutionsaai.solutions This characteristic allows for its quantification by measuring the amount of UV light absorbed by a sample at a specific wavelength.

A significant challenge in this analysis is the overlapping absorbance of other compounds, such as chlorine, which is often present alongside NCl₃. aai.solutionsaai.solutions To achieve accurate quantification, the analytical system must be calibrated to account for the absorbance of all interfering species. aai.solutions The OMA-300 Process Analyzer, for example, performs real-time analysis on headspace gas by measuring the full UV spectrum and using a multi-component analysis to differentiate the NCl₃ absorbance from that of chlorine and other compounds. aai.solutions

Table 3: UV Absorbance Data for this compound

| Parameter | Details |

|---|---|

| Analytical Principle | Measurement of light absorption in the UV wavelength range. aai.solutions |

| NCl₃ Absorbance | Strong absorbance features in the UV range. aai.solutionsaai.solutions |

| Interference | Chlorine (Cl₂) has an overlapping absorbance spectrum that must be corrected for during calibration. aai.solutions |

| Application | Monitoring NCl₃ concentrations in the headspace gas above liquid solutions, such as in chlorine production processes. aai.solutionsaai.solutions |

Chemical Detection Methods in Research Contexts

Chemical methods, while often more labor-intensive, provide foundational techniques for the quantification of this compound and are frequently used for validation purposes in research.

The impinger method is a classic wet chemistry technique for capturing and analyzing gaseous compounds. In the context of NCl₃ research, this method involves bubbling a known volume of gas through an impinger—a specialized glass flask—containing a specific absorbing solution.

For NCl₃, a common colorimetric protocol uses a solution containing N,N-diethyl-p-phenylenediamine (DPD). This compound is a strong oxidizing agent and will react with the DPD, causing a color change. The intensity of the resulting color, which is typically a shade of magenta, is proportional to the concentration of NCl₃ captured in the solution. This intensity is then measured using a spectrophotometer at a specific wavelength, and the concentration is determined by comparison to a calibration curve. This method is valuable for its selectivity when appropriate reagents are chosen.

The Kjeldahl method is a historically significant and internationally recognized technique for determining the total nitrogen content in a sample. wikipedia.org Developed in 1883, the procedure involves three main steps:

Digestion: The sample is heated with concentrated sulfuric acid, often with a catalyst, to decompose the organic material and convert the organically bound nitrogen into ammonium (B1175870) sulfate (B86663). wikipedia.orgmdpi.com

Distillation: The digested solution is made alkaline, which converts the ammonium into ammonia (B1221849) gas. The ammonia is then distilled and collected in an acidic solution.

Titration: The amount of ammonia captured is quantified by titration, which allows for the calculation of the total nitrogen in the original sample. mdpi.com

In research, the Kjeldahl method can be used to determine the total nitrogen concentration in a sample containing NCl₃. However, a major limitation is that it measures the total nitrogen, including organic nitrogen and ammonia, and does not distinguish between different nitrogen-containing compounds. wikipedia.org Therefore, it is not a direct measure of NCl₃ itself and would require prior separation steps to be used for specific quantification. Despite being slow and labor-intensive, its universality and reproducibility make it a standard reference method against which other, more modern instrumental methods are compared. aai.solutionswikipedia.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | NCl₃ |

| Chlorine | Cl₂ |

| Water | H₂O |

| Hydronium Ion | H₃O⁺ |

| N,N-diethyl-p-phenylenediamine | C₁₀H₁₆N₂ |

| Sulfuric Acid | H₂SO₄ |

| Ammonium Sulfate | (NH₄)₂SO₄ |

| Ammonia | NH₃ |

In Situ Monitoring Techniques and Methodological Advancements

The real-time, on-site analysis of this compound (NCl₃) is critical in environments where its formation is a concern, such as in chlorine manufacturing and indoor swimming pools. Traditional laboratory-based methods, like the Kjeldahl analysis developed in 1883, are often slow, expensive, and involve the handling of potentially hazardous samples. aai.solutionsaai.solutions Consequently, significant research has been directed towards developing in situ monitoring techniques that offer rapid, continuous, and accurate measurements.

Recent advancements have led to a variety of sophisticated analytical methodologies capable of detecting NCl₃ in both gas and aqueous phases. These modern techniques provide enhanced sensitivity and selectivity, enabling better process control and exposure assessment.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) has emerged as a powerful in-situ technique for the real-time monitoring of volatile organic compounds (VOCs) and inorganic species like this compound in the air. wsu.edu This method utilizes the soft chemical ionization of target compounds through proton transfer from hydronium ions (H₃O⁺). The resulting protonated ions are then detected by a mass spectrometer. wsu.edu

Research conducted in an indoor swimming pool environment demonstrated the capability of PTR-MS for continuous NCl₃ measurements. wsu.edu The study reported a sensitivity of 0.21 ± 0.03 normalized counts per second (ncps) per part-per-billion by volume (ppbv). wsu.edu However, the proton affinity of NCl₃ is close to that of water, which can influence the measurement, particularly in high-humidity environments like swimming pools. wsu.edu Despite this, the technique successfully tracked the diurnal variation of NCl₃, showing concentrations increasing with pool occupancy. wsu.edu

UV Spectroscopy-Based Process Analyzers

In industrial settings, such as chlorine manufacturing, continuous monitoring of NCl₃ is crucial for safety and process control. The OMA-300 Process Analyzer, which utilizes UV spectroscopy, offers a modern solution for this application. aai.solutionsaai.solutions This system performs real-time analysis on a continuously drawn sample, typically from the headspace gas above a solvent like carbon tetrachloride (CCl₄) used to scrub NCl₃. aai.solutionsaai.solutions this compound exhibits strong absorbance features in the UV range, allowing for its quantification. aai.solutionsaai.solutions

A key advantage of this headspace measurement approach is that it overcomes the challenges of analyzing opaque liquids that would otherwise impair UV light transmission. aai.solutionsaai.solutions By correlating the NCl₃ concentration in the headspace gas to its concentration in the liquid phase according to Henry's Law, the system provides fast and continuous data for process control. aai.solutionsaai.solutions This method can differentiate NCl₃ from other nitrogen compounds and must be calibrated to account for the overlapping absorbance of other present chemicals, such as chlorine. aai.solutionsaai.solutions

Colorimetric and Chemical Sensors

The development of novel chemical sensors represents a significant advancement in the accessible and rapid detection of NCl₃, particularly at low concentrations. computer.orgresearchgate.netama-science.orgresearchgate.netresearchgate.net These sensors are often designed for specific applications, such as monitoring the air quality in indoor swimming pools. researchgate.netresearchgate.net

One innovative approach involves colorimetric sensors based on nanoporous matrices doped with specific probe molecules. researchgate.netama-science.orgresearchgate.net These matrices act like sponges, trapping NCl₃ and undergoing a color change, for instance, from transparent to pink or blue-violet. researchgate.netama-science.orgresearchgate.net This visual indication allows for the rapid detection of NCl₃ at parts-per-billion (ppb) levels, often within minutes. researchgate.netresearchgate.net

Another proposed method is a simplified impinger-based colorimetric technique. researchgate.networdpress.com This method involves bubbling air through a solution containing diethyl-p-phenylenediamine (DPD) and potassium iodide. researchgate.networdpress.com NCl₃ reacts to produce a colored solution, with the intensity of the color being proportional to the NCl₃ concentration, which can be measured with a portable photometer. wordpress.com This method has been validated with a limit of detection of 3.6 µg/m³. researchgate.networdpress.com

Advanced Spectrometric and Chromatographic Methods

Further advancements in analytical instrumentation have led to highly sensitive and specific methods for NCl₃ detection. An on-line derivatization cavity ring-down spectrometer (OD-CRDS) has been developed for real-time measurements of gas-phase NCl₃. brandonboor.com This technique involves converting NCl₃ to ammonia, which is then detected. brandonboor.com

For aqueous samples, headspace gas chromatography coupled with mass spectrometry (HS-GC/MS) has been established as a method for the analysis of NCl₃ in drinking water. researchgate.net This technique offers the advantages of automation, high specificity, and sensitivity, allowing for the quantification of NCl₃ by selecting a specific mass-to-charge ratio (m/z 51) for detection. researchgate.net

The table below summarizes the performance characteristics of various advanced analytical methodologies for this compound.

Research Findings on

| Analytical Method | Matrix | Limit of Detection (LOD) / Measurement Range | Key Findings & Applications |

|---|---|---|---|

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Air | Sensitivity: 0.21 ± 0.03 ncps ppbv⁻¹ | Real-time, in-situ monitoring in indoor pools; measurements affected by humidity. wsu.edu |

| OMA-300 Process Analyzer (UV Spectroscopy) | Headspace Gas over Liquid | Typical Range: 0-20,000 ppm | Continuous, in-situ analysis in chlorine manufacturing; correlates headspace to liquid concentration. aai.solutionsaai.solutions |

| Impinger Method (Colorimetric) | Air | 3.6 µg/m³ | Simple, low-cost field method for swimming pools; uses DPD colorimetric reaction. researchgate.networdpress.com |

| Colorimetric Sensors | Air | ppb level | Rapid visual detection (color change) for air quality monitoring in pools; response within 15-20 minutes. researchgate.netresearchgate.net |

| On-line Derivatization Cavity Ring-Down Spectrometer (OD-CRDS) | Gas Phase | Not specified | Novel, real-time measurement technique; validated against other methods. brandonboor.com |

| Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS) | Water | Not specified | Specific and sensitive method for NCl₃ in drinking water; uses m/z 51 for quantification. researchgate.net |

Environmental Chemistry of Nitrogen Trichloride

Formation and Fate in Aquatic Environments

Nitrogen trichloride (B1173362) (NCl₃), also known as trichloramine, is a volatile disinfection byproduct (DBP) commonly formed in chlorinated swimming pools. wikipedia.orgnih.gov Its formation is the result of a series of chemical reactions between free chlorine, typically added as a disinfectant in the form of hypochlorous acid (HOCl), and nitrogen-containing compounds introduced by swimmers. wikipedia.orgiosh.co.uk These nitrogenous precursors are primarily derived from human body fluids like sweat and urine, and include substances such as ammonia (B1221849), urea (B33335), and amino acids like L-histidine and L-arginine. wikipedia.orgiosh.co.uknih.gov

The reaction proceeds through a stepwise substitution of the hydrogen atoms in ammonia with chlorine atoms, forming a group of compounds known as chloramines. iosh.co.uk The process is as follows:

Formation of Monochloramine (NH₂Cl): Hypochlorous acid reacts with ammonia (NH₃) to form monochloramine. iosh.co.uk HOCl + NH₃ → NH₂Cl + H₂O iosh.co.uk

Formation of Dichloramine (NHCl₂): Monochloramine further reacts with hypochlorous acid to yield dichloramine. iosh.co.uk HOCl + NH₂Cl → NHCl₂ + H₂O iosh.co.uk

Formation of Nitrogen Trichloride (NCl₃): Finally, dichloramine reacts with hypochlorous acid to form this compound. iosh.co.ukpoolhelp.com HOCl + NHCl₂ → NCl₃ + H₂O iosh.co.uk

This compound is formed in significant quantities primarily when chlorine levels are high, past the "breakpoint" where most ammonia and its derivatives have been oxidized. poolhelp.com Studies have shown that various organic-nitrogen compounds act as efficient precursors for NCl₃. Research into the chlorination of specific precursors found that urea, creatinine (B1669602), L-histidine, and L-arginine all lead to the formation of this compound. nih.gov The efficiency of NCl₃ formation is influenced by factors such as pH. nih.gov For instance, the relative formation of NCl₃ from urea was determined to be 96% at a pH of 2.5 and 76% at a pH of 7.1. nih.gov Even with sub-stoichiometric molar ratios of chlorine to nitrogen, the formation of NCl₃ is favored over monochloramine and dichloramine. nih.gov

| Precursor Compound | Observed Volatile DBPs | Observed Concentration in Pool Water (mg/L as Cl₂) |

|---|---|---|

| Creatinine | This compound (NCl₃), Dichloromethylamine (B1213824) (CH₃NCl₂) | NCl₃: ~0.1, CH₃NCl₂: ~0.01 |

| Urea | This compound (NCl₃) | NCl₃: ~0.1 |

| L-histidine | This compound (NCl₃), Cyanogen (B1215507) Chloride (CNCl), Dichloroacetonitrile (B150184) (CNCHCl₂) | NCl₃: ~0.1, CNCHCl₂: ~0.01 |

| L-arginine | This compound (NCl₃) | NCl₃: ~0.1 |

The persistence of this compound in aquatic environments is limited by several abiotic degradation pathways. These processes occur without the involvement of microorganisms and are crucial to the compound's fate in water.

One primary degradation mechanism is hydrolysis, where NCl₃ reacts with water. In hot water, it decomposes to produce ammonia and hypochlorous acid. wikipedia.orgsciencemadness.org NCl₃ + 3H₂O → NH₃ + 3HOCl sciencemadness.org

This compound can also undergo a slow decomposition enhanced by hydroxide (B78521) ions (base-catalyzed hydrolysis) back to dichloramine, which can then further decompose. poolhelp.comacs.org The stability of NCl₃ is pH-sensitive, and it is more readily hydrolyzed under certain conditions. sciencemadness.org

Another significant abiotic degradation pathway is photolysis, the decomposition of a chemical compound by light. poolhelp.com this compound is sensitive to light, and exposure to sunlight contributes to its breakdown. poolhelp.comsciencemadness.org It is degraded by UV irradiation from both low and medium-pressure mercury lamps, with studies showing a quantum yield slightly above 2 mol/einstein in both purified and pool water. nih.gov This indicates an efficient photochemical decomposition process.

Atmospheric Chemistry of this compound

Due to its volatility, this compound readily partitions from the water phase into the gas phase, particularly in indoor swimming pool environments where it is a major component of the characteristic "chlorine smell". wikipedia.orgbris.ac.ukwashington.edu

Once in the atmosphere, this compound is subject to gas-phase chemical reactions. The mass transfer from water to the gas phase can be a relatively slow process, with calculations suggesting it could take 20 hours for a rough water surface and up to 5.8 days for a quiescent surface. nih.gov

The atmospheric lifetime of a compound is determined by how quickly it is removed from the atmosphere, primarily through chemical reactions and photolysis. Gas-phase studies have investigated the branched-chain decomposition of this compound. researchgate.net Its decomposition can be promoted by other chemical species, such as molecular hydrogen. researchgate.net The reaction of hydrogen atoms with gaseous this compound has been shown to produce electronically excited nitrogen monochloride (NCl). researchgate.netacs.org While a precise atmospheric lifetime for NCl₃ is not well-established in the literature in the same manner as for major greenhouse gases, its high reactivity and sensitivity to light suggest it is relatively short-lived in the atmosphere. nih.govacs.org

The primary pathway for the atmospheric degradation of this compound is photolysis. The compound is sensitive to light and can be decomposed by sunlight. sciencemadness.orgnih.gov

Research has also explored photocatalytic oxidation as an effective method for degrading gaseous this compound. nih.gov In this process, NCl₃ is passed over a photocatalyst (like titanium dioxide) and irradiated with light. This method has been shown to be significantly more efficient than photolysis alone, by a factor of at least 25. nih.gov Photocatalytic degradation converts NCl₃ into other compounds, including hypochlorous acid (HClO), with studies showing that about 60% of the decomposed NCl₃ was transformed into HClO, which could potentially be reused as a disinfectant. nih.gov The process can be described using a Langmuir-Hinshelwood kinetic model, which relates the rate of reaction to the concentration of the substance and the light irradiance. nih.gov

Industrial Process Control and Abatement of Nitrogen Trichloride

Mechanisms of Nitrogen Trichloride (B1173362) Accumulation in Industrial Chlorine Production

Nitrogen trichloride (NCl₃) is a hazardous byproduct that can form and accumulate during the industrial production of chlorine, primarily through the chlor-alkali process. The fundamental mechanism of its formation involves the reaction of chlorine with nitrogen-containing compounds, which are often present as impurities in the raw materials.

The primary source of these nitrogenous impurities is the brine solution (sodium chloride in water) used in the electrolytic cells. researchgate.netresearchgate.net Ammonia (B1221849) and other nitrogen derivatives can be present in the salt, which may originate from natural sources or from additives like calcium ferrocyanide, used as an anti-caking agent. toxicdocs.orgaai.solutions Additionally, sulfuric acid used for drying the chlorine gas can sometimes be contaminated with ammonia, providing another pathway for the introduction of nitrogen compounds into the process stream. aai.solutions

During the electrolysis of brine, chlorine gas is produced at the anode. If nitrogen-containing impurities are present, they can react with the newly formed chlorine to produce this compound. The formation of NCl₃ is influenced by pH, with acidic conditions (below pH 5) favoring its creation. toxicdocs.org

The accumulation of this compound to dangerous levels is a direct consequence of the chlorine purification and liquefaction stages that follow electrolysis. researchgate.net This is due to the significant difference in the boiling points of chlorine (-34 °C) and this compound (+71 °C). toxicdocs.org As the chlorine gas is cooled and liquefied, the much less volatile NCl₃ remains in the liquid phase. This process effectively concentrates the this compound in the liquid chlorine. researchgate.nettoxicdocs.org This enrichment can occur in various parts of the plant, including reboilers, chlorine condensers, and storage vessels, posing a significant safety risk due to the explosive nature of concentrated NCl₃. researchgate.netaai.solutions

Research and Development of this compound Decomposition Processes

To mitigate the risks associated with this compound accumulation, various decomposition and abatement technologies have been researched and implemented in the chlor-alkali industry. These methods aim to break down NCl₃ into less harmful substances, primarily nitrogen (N₂) and chlorine (Cl₂).

Thermal Decomposition and Reactor Design

Thermal decomposition is a widely used method for destroying this compound. This process leverages the inherent instability of the NCl₃ molecule, which can be broken down by applying heat. In a typical industrial setup, a stream of liquid chlorine containing concentrated NCl₃ is fed into a decomposer or reboiler. toxicdocs.orgaai.solutions This vessel often contains a heated inert solvent, historically carbon tetrachloride (CCl₄), which facilitates the decomposition process. aai.solutionsaai.solutions The liquid chlorine, upon contacting the hot solvent, vaporizes, leaving the less volatile NCl₃ to decompose in the solvent. aai.solutionsaai.solutions

The design of the thermal decomposition reactor is critical for ensuring safe and efficient operation. The rate of decomposition is highly dependent on the reactor temperature. researchgate.netnih.gov Research has shown that operating temperatures in the range of 50-60 °C are used for slow decomposition in a reboiler. unep.org Another patented method describes heating a dilute solution of NCl₃ (not more than 3.5% by weight) in an inert solvent to temperatures between 105 °C and 140 °C under pressure, leading to controlled decomposition. google.com

| Parameter | Typical Operating Range | Source(s) |

| Decomposition Temperature | 50 °C - 140 °C | unep.orggoogle.com |

| NCl₃ Concentration in Feed | Up to 3.5 wt% (in specific patented processes) | google.com |

| Solvent | Carbon tetrachloride (historically), other inert solvents | aai.solutionsaai.solutions |

Dynamic simulations of the thermal decomposition process have been instrumental in optimizing reactor design and control. These models have highlighted the strong relationship between the reactor temperature and the feed flow rates of liquid and gaseous chlorine, which in turn affects the decomposition rate. nih.gov

UV Radiation-Induced Abatement

Ultraviolet (UV) radiation offers a non-contact method for the abatement of this compound. This technique involves exposing NCl₃-containing gas streams to UV light, which provides the energy to break the N-Cl bonds, leading to the decomposition of the molecule. toxicdocs.org This method is particularly suited for treating gaseous chlorine rather than liquid, as the UV light is partially absorbed by liquid chlorine. toxicdocs.org

Research has shown that a wavelength range of 3600-4780 Å (360-478 nm) is effective for NCl₃ decomposition, with mercury vapor lamps being a common source of this radiation due to their suitable emission spectra and intensity. toxicdocs.org More recent studies have explored the use of photocatalysis to enhance the efficiency of NCl₃ removal. One study found that photocatalytic oxidation can be significantly more effective than photolysis alone, with one experiment showing it to be at least 25 times more efficient. nih.gov This process can convert the decomposed NCl₃ into useful compounds like hypochlorous acid (HClO). nih.gov Another study found that UV radiation at 350 nm can be a candidate for selectively removing NCl₃ while preserving free chlorine. researchgate.net

| Parameter | Finding/Observation | Source(s) |

| Effective Wavelength Range | 360-478 nm | toxicdocs.org |

| UV Source | Mercury vapor lamps | toxicdocs.org |

| Photolysis Rate Constant (254 nm) | 4.5 ± 0.2 × 10⁻³ cm² mJ⁻¹ | researchgate.net |

| Photocatalysis vs. Photolysis | Photocatalysis can be over 25 times more efficient for NCl₃ removal. | nih.gov |

Chemical and Catalytic Destruction Methods

In addition to thermal and UV-based methods, chemical and catalytic processes are employed for the destruction of this compound. These methods often involve reacting NCl₃ with other chemicals or passing it over a catalyst bed.

Activated carbon is the most commonly used catalyst for the destruction of this compound, offering complete decomposition. toxicdocs.org However, potential issues with activated carbon systems include channeling, bed fouling, and temperature increases upon startup. toxicdocs.org Other materials, such as Monel, have also been investigated as potential catalysts for NCl₃ destruction, with operational temperatures for a catalytic bed ranging from -40 to 300 °C. google.com

Chemical destruction typically involves reacting the NCl₃-contaminated stream with a reducing agent. For instance, a mixture containing NCl₃ can be evaporated into a caustic soda (sodium hydroxide) solution. unep.org In this process, the NCl₃ decomposes into nitrogen and chlorine, and the chlorine subsequently reacts to form sodium hypochlorite (B82951). unep.org Another approach involves scrubbing the gas with hydrochloric acid to form ammonium (B1175870) chloride. scribd.com

| Method | Reagent/Catalyst | Key Findings/Operating Conditions | Source(s) |

| Catalytic Destruction | Activated Carbon | Complete destruction of NCl₃. | toxicdocs.org |